molecular formula C11H14O3 B14131417 4-Methoxy-2-(2-propen-1-yloxy)benzenemethanol

4-Methoxy-2-(2-propen-1-yloxy)benzenemethanol

Cat. No.: B14131417
M. Wt: 194.23 g/mol
InChI Key: IVKKIGNIZIOMIS-UHFFFAOYSA-N
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Description

4-Methoxy-2-(2-propen-1-yloxy)benzenemethanol is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of a methoxy group, a propenyloxy group, and a benzenemethanol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(2-propen-1-yloxy)benzenemethanol typically involves the reaction of 4-methoxybenzyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(2-propen-1-yloxy)benzenemethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy and propenyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Methoxy-2-(2-propen-1-yloxy)benzenemethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(2-propen-1-yloxy)benzenemethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenemethanol: Similar structure but lacks the propenyloxy group.

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but contains a propynyl group instead of a propenyl group.

Uniqueness

4-Methoxy-2-(2-propen-1-yloxy)benzenemethanol is unique due to the presence of both methoxy and propenyloxy groups, which confer distinct chemical and physical properties. These functional groups enable the compound to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(4-methoxy-2-prop-2-enoxyphenyl)methanol

InChI

InChI=1S/C11H14O3/c1-3-6-14-11-7-10(13-2)5-4-9(11)8-12/h3-5,7,12H,1,6,8H2,2H3

InChI Key

IVKKIGNIZIOMIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CO)OCC=C

Origin of Product

United States

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